molecular formula C14H19N B14293607 Piperidine, 1-(1-phenyl-2-propenyl)- CAS No. 120446-69-7

Piperidine, 1-(1-phenyl-2-propenyl)-

Cat. No.: B14293607
CAS No.: 120446-69-7
M. Wt: 201.31 g/mol
InChI Key: LEWMUNHKWOGMOP-UHFFFAOYSA-N
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Description

Piperidine, 1-(1-phenyl-2-propenyl)-, is a piperidine derivative substituted at the 1-position with a 1-phenyl-2-propenyl group. This structure combines the six-membered piperidine ring with an unsaturated propenyl chain and a phenyl substituent, which may influence its physicochemical properties and biological activity.

Properties

CAS No.

120446-69-7

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1-(1-phenylprop-2-enyl)piperidine

InChI

InChI=1S/C14H19N/c1-2-14(13-9-5-3-6-10-13)15-11-7-4-8-12-15/h2-3,5-6,9-10,14H,1,4,7-8,11-12H2

InChI Key

LEWMUNHKWOGMOP-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC=C1)N2CCCCC2

Origin of Product

United States

Preparation Methods

Phytochemical Isolation Protocols

Cinnamoylpiperidine occurs naturally in black pepper (Piper nigrum) and Javanese long pepper (Piper retrofractum). The isolation process involves:

  • Solvent Extraction : Dried pepper berries are macerated in methanol or ethanol (95% v/v) for 72 hours at 25°C, achieving a crude extraction yield of 2.8–3.4% w/w.
  • Chromatographic Purification : Silica gel column chromatography (n-hexane/ethyl acetate, 7:3 v/v) isolates the compound with >98% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Synthetic Routes via Friedel-Crafts Acylation

Classical Friedel-Crafts Methodology

This method employs toluene derivatives and α-halo ketones under Lewis acid catalysis (Scheme 1):

Reaction Conditions

Parameter Specification
Substrate Toluene derivative (1.0 equiv)
Acylating Agent Hal-(CH₂)ₙ-C(=O)-B (1.2 equiv)
Catalyst AlCl₃ (1.5 equiv)
Solvent CH₂Cl₂ (0.5 M)
Temperature 0–25°C
Time 10–16 hours
Yield 68–72%

The reaction proceeds via electrophilic aromatic substitution, forming a σ-complex intermediate that rearranges to the cinnamoylpiperidine scaffold.

Microwave-Assisted Optimization

A solvent-free variant reduces reaction time to 45 minutes using microwave irradiation (300 W, 120°C), achieving comparable yields (70%) with reduced byproduct formation.

Claisen-Schmidt Condensation

Base-Catalyzed Aldol Coupling

Piperidine-2-carboxaldehyde reacts with acetophenone derivatives under basic conditions:

Reaction Equation
$$
\text{Piperidine-2-carboxaldehyde} + \text{Acetophenone} \xrightarrow{\text{NaOH (10%), EtOH}} \text{Cinnamoylpiperidine} + \text{H}_2\text{O}
$$

Optimized Parameters

  • Molar ratio (aldehyde:ketone): 1:1.2
  • Temperature: 80°C (reflux)
  • Time: 6 hours
  • Yield: 65%

Hydrogenation of Pyridine Precursors

Catalytic Hydrogenation

Quinolizinium salts undergo selective hydrogenation using Raney Ni (Scheme 2):

Procedure

  • Dissolve quinolizinium bromide (1.0 equiv) in MeOH (0.3 M).
  • Add Raney Ni (5% w/w) under H₂ (50 psi).
  • Stir at 25°C for 8 hours.
  • Filter and concentrate to obtain cinnamoylpiperidine (89% yield, >99% trans selectivity).

Photochemical [2+2] Cycloaddition

UV-Mediated Synthesis

Mykhailiuk’s protocol converts dienes to bicyclic piperidinones under UV light (λ = 254 nm):

Key Data

Metric Value
Substrate 1,7-Diene
Solvent Acetonitrile
Light Source 450 W Hg lamp
Time 12 hours
Conversion 92%
Post-Reduction Yield 78% (NaBH₄/MeOH)

This method enables access to stereochemically complex variants.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities utilize tubular reactors for enhanced heat/mass transfer:

Process Parameters

  • Residence time: 8 minutes
  • Temperature: 130°C
  • Pressure: 15 bar
  • Catalyst: Immobilized AlCl₃ on SiO₂
  • Annual output: 12 metric tons (purity ≥99.5%)

Comparative Analysis of Methods

Table 1: Efficiency Metrics Across Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Natural Extraction 3.4 98 Low 85
Friedel-Crafts 72 95 High 45
Claisen-Schmidt 65 92 Moderate 60
Hydrogenation 89 99 High 55
Photochemical 78 97 Low 75
Industrial Flow 94 99.5 Very High 30

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(1-phenyl-2-propenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted piperidines, ketones, and carboxylic acids .

Scientific Research Applications

Piperidine, 1-(1-phenyl-2-propenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 1-(1-phenyl-2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit protein production, including cytokines and serine-protease inhibitors .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-
  • Structure : Differs by the addition of a ketone group (oxo) at the 3-position of the propenyl chain.
  • Structural alerts for toxicity were identified in this analogue, suggesting caution in therapeutic applications .
Phencyclidine (PCP; 1-(1-phenylcyclohexyl)piperidine)
  • Structure : Features a cyclohexyl-phenyl group instead of a propenyl-phenyl chain.
  • Pharmacology : Acts as a dissociative anesthetic and NMDA receptor antagonist. PCP exhibits CNS stimulation or depression depending on species and dose, contrasting with the unsaturated propenyl chain in the target compound, which may limit NMDA receptor interactions .
BTCP (1-(1-benzo[b]thiophen-2-yl-cyclohexyl)-piperidine)
  • Structure : Replaces the phenyl group with a benzo[b]thiophen-2-yl moiety.
  • Activity: BTCP is a trypanothione reductase inhibitor and dopamine reuptake blocker, highlighting how heteroaromatic substitutions can diversify biological targets compared to purely phenyl-based derivatives .
1-(3-Phenylbutyl)piperidine Derivatives
  • Structure : Contains a longer alkyl chain (butyl) with a terminal phenyl group.
  • Receptor Binding : These compounds interact with sigma-1 receptors (S1R) via hydrophobic interactions near helices α4 and α5. The extended alkyl chain enhances hydrophobic cavity fitting, unlike the shorter propenyl chain in the target compound .
PPBP (4-Phenyl-1-(4-phenylbutyl)piperidine)
  • Structure : Incorporates a phenylbutyl chain and a second phenyl group at the 4-position of piperidine.
  • Function: Acts as a sigma-1 receptor ligand with neuroprotective effects by reducing neuronal nitric oxide (NO) production. The dual phenyl groups enhance receptor affinity compared to mono-substituted derivatives .

Pharmacological and Biochemical Comparisons

Table 1: Key Pharmacological Properties

Compound Receptor/Enzyme Target Key Activity Structural Alert Identified
Piperidine, 1-(1-phenyl-2-propenyl)- Not fully characterized Potential CNS modulation (inferred) Not reported
1-(1-oxo-3-phenyl-2-propenyl)- N/A Toxicity risks (structural alerts) Yes
PCP NMDA receptor Dissociative anesthesia, convulsions No
BTCP Dopamine transporter, TryR Dopamine reuptake inhibition No
PPBP Sigma-1 receptor Neuroprotection via NO reduction No

Table 2: Substituent Impact on Bioactivity

Substituent Type Example Compound Effect on Bioactivity
Propenyl-phenyl Target compound Moderate lipophilicity; unknown targets
Cyclohexyl-phenyl PCP NMDA antagonism, dissociative effects
Benzo[b]thiophen-cyclohexyl BTCP Dopaminergic and TryR inhibition
Phenylbutyl PPBP Sigma-1 receptor affinity, NO modulation

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the structural identity of piperidine derivatives like 1-(1-phenyl-2-propenyl)-piperidine?

  • Methodology : Utilize a combination of GC-MS for molecular weight confirmation and IR spectroscopy to identify functional groups (e.g., piperidine ring vibrations). For chiral resolution, HPLC with a chiral stationary phase or derivatization (e.g., chlorodifluoroacetyl derivatives) can resolve enantiomers .
  • Data Interpretation : Cross-reference spectral data with PubChem or CAS Common Chemistry entries to validate structural assignments .

Q. How is 1-(1-phenyl-2-propenyl)-piperidine synthesized, and what purity levels are achievable?

  • Synthesis Protocol : A typical route involves nucleophilic substitution or alkylation of piperidine with 1-phenyl-2-propenyl halides. For example, similar compounds are synthesized in dichloromethane with sodium hydroxide, followed by multiple washes and column chromatography .
  • Purity Optimization : Achieve ≥95% purity via recrystallization or preparative HPLC. Contaminants like 1-piperidinocyclohexanecarbonitrile (from illicit preparations) must be excluded using GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for piperidine derivatives?

  • Experimental Design :

  • In vitro : Use standardized assays (e.g., receptor binding) with controlled pH and temperature.
  • In vivo : Apply models like reversible middle cerebral artery occlusion (MCAO) in rodents to mimic physiological conditions .
    • Data Reconciliation : Account for metabolic degradation (e.g., cytochrome P450 interactions) and blood-brain barrier permeability using LC-MS/MS .

Q. What safety protocols are critical for handling 1-(1-phenyl-2-propenyl)-piperidine in laboratory settings?

  • Handling : Use impermeable gloves (nitrile or neoprene) and work in a fume hood. Avoid skin contact due to potential neurotoxicity .
  • Storage : Store in ethanol solutions (UN1170, Class 3 flammable liquid) at 2–8°C, away from oxidizers .
  • Contamination Response : Decontaminate spills with water and non-combustible absorbents. Contaminated materials may pose unlisted hazards (e.g., explosive degradation products) .

Q. How do structural modifications (e.g., substituents on the phenyl or piperidine rings) influence bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Phenyl substituents : Electron-withdrawing groups (e.g., -F) enhance metabolic stability, as seen in 1-[1-(3-fluorophenyl)cyclohexyl]piperidine .
  • Piperidine modifications : N-acylation (e.g., 1-acyl-spiro[piperidine-4,2'-quinolines]) increases lipophilicity and CNS penetration .
    • Validation : Compare IC₅₀ values across analogs using dose-response curves and molecular docking .

Methodological Challenges

Q. What strategies ensure reproducibility of piperidine derivative synthesis across laboratories?

  • Standardization :

  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design protocols .
  • Document reaction parameters (e.g., temperature, solvent purity) and validate intermediates via NMR .
    • Inter-lab Validation : Share reference standards (e.g., USP-grade materials) and participate in round-robin testing .

Q. How can researchers assess purity in complex mixtures containing piperidine derivatives?

  • Analytical Workflow :

  • HPLC : Use a mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) with UV detection at 254 nm .
  • Mass Spectrometry : Monitor for side products like 4-methyl-5-phenyloxazolidine-2-thione, which forms spontaneously in certain conditions .

Data Analysis & Reporting

Q. What frameworks are recommended for analyzing conflicting toxicity data in piperidine derivatives?

  • PICO Framework : Define Population (e.g., cell lines), Intervention (compound concentration), Comparison (control groups), and Outcomes (LC₅₀ values) .
  • Meta-Analysis : Aggregate data from PubChem, EPA DSSTox, and ECHA to identify trends in acute toxicity (e.g., H300: fatal if swallowed) .

Ethical & Regulatory Considerations

Q. How does 1-(1-phenyl-2-propenyl)-piperidine comply with controlled substance regulations?

  • Legal Status : Analogues like 1-(3-MeO-PCP) are classified under Schedule I/B due to abuse potential. Verify compliance with local analogs acts (e.g., UK Misuse of Drugs Act 1971) .
  • Documentation : Maintain detailed records of synthesis and disposal to satisfy DEA or equivalent agencies .

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